Cefprozil is a semisynthetic, second-generation cephalosporin antibiotic for oral administration. [] It is classified as a beta-lactam antibiotic, characterized by a beta-lactam ring in its molecular structure. [] Cefprozil exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria, making it suitable for studying bacterial infections and resistance mechanisms. []
Cefprozil is classified as a second-generation cephalosporin antibiotic. It is derived from 7-aminocephalosporanic acid and modified to enhance its antibacterial activity. The compound's structure includes a prop-1-enyl group at position 3 and an (R)-2-amino-2-(4-hydroxyphenyl)acetamido group at position 7, which contribute to its pharmacological properties .
The synthesis of cefprozil can be achieved through several methods, with notable routes including:
The molecular formula for cefprozil is , with a molecular weight of approximately 373.42 g/mol. The compound features:
The stereochemistry at the 7-position is critical for its activity, as the (R)-configuration is necessary for optimal binding to bacterial penicillin-binding proteins .
Cefprozil undergoes various chemical reactions typical of β-lactam antibiotics:
These reactions are essential for both its synthesis and modification for enhanced therapeutic effects.
Cefprozil exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, which are crucial for cross-linking peptidoglycan layers. This binding disrupts cell wall integrity, leading to cell lysis and death. The effectiveness against both Gram-positive and some Gram-negative bacteria stems from this mechanism .
Cefprozil exhibits several important physical and chemical properties:
Cefprozil is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
In addition to these therapeutic uses, cefprozil serves as a model compound in pharmaceutical research for developing new cephalosporin derivatives with improved efficacy or reduced side effects .
Cefprozil was first synthesized in 1983 through a collaborative research effort between Bristol-Myers Squibb and Japanese scientists, culminating in its FDA approval in 1992 as a second-generation cephalosporin antibiotic [1] [5]. Early pharmacological studies established its broad-spectrum activity against clinically significant pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus. Unlike earlier cephalosporins, cefprozil demonstrated remarkable stability against β-lactamase enzymes produced by many Gram-negative bacteria, significantly expanding its therapeutic potential [1] [7]. Initial characterization revealed a favorable pharmacokinetic profile with approximately 95% oral bioavailability, establishing its suitability for outpatient management of respiratory and soft tissue infections [1] [9].
The compound's unique structural feature—the incorporation of a p-hydroxyphenylglycine side chain at the C7 position of the cephem nucleus—contributed to both enhanced antimicrobial activity and pharmacokinetic properties. Early clinical trials confirmed its efficacy in pediatric populations, particularly for otitis media and streptococcal pharyngitis, positioning it as a valuable alternative to penicillin-allergic patients [6]. Its approval represented a significant advancement in oral cephalosporin therapy, offering improved Gram-negative coverage compared to first-generation agents while maintaining potency against Gram-positive pathogens [5] [7].
The production of cefprozil relies on sophisticated semisynthetic processes starting from 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA), a key cephalosporin nucleus derived from fermentation products [1] [3]. The critical synthetic step involves coupling this nucleus with a stereochemically pure D-4-hydroxyphenylglycine side chain. Initial manufacturing routes employed chemical coupling methods using reactive acylating derivatives, but these processes faced significant challenges in controlling stereochemistry and minimizing racemization [3].
Modern synthesis utilizes penicillin acylase enzymes to achieve stereoselective amidation, dramatically improving enantiomeric purity while reducing environmental impact. This enzymatic approach operates under mild conditions (pH 7.0-7.5, 25-30°C) and achieves exceptional stereoselectivity, producing the pharmacologically essential (R)-isomer with >98% enantiomeric excess [3]. The enzymatic route also significantly reduces the generation of toxic byproducts compared to traditional chemical coupling methods, aligning with green chemistry principles. Process optimization has focused on enzyme immobilization techniques that enhance operational stability, enabling biocatalyst reuse for multiple production cycles [3].
Table: Comparison of Chemical vs. Enzymatic Synthesis Methods for Cefprozil
Parameter | Chemical Coupling Method | Enzymatic Synthesis Method |
---|---|---|
Reaction Temperature | -10°C to 0°C | 25-30°C |
Enantiomeric Excess (ee) | 85-92% | >98% |
Reaction Yield | 70-75% | 85-92% |
Byproduct Generation | High | Minimal |
Catalyst Reusability | Not applicable | 10-15 cycles |
Environmental Impact | High solvent waste | Reduced ecological footprint |
Cefprozil exists as a diastereomeric mixture at the C7 position, with the cis-isomer comprising approximately 90% of the commercial product and the trans-isomer accounting for the remaining 10% [1] [2]. This ratio represents a deliberate optimization based on extensive pharmacological studies demonstrating the superior antimicrobial activity of the cis-configuration. Against Gram-positive pathogens like Streptococcus pyogenes, both isomers exhibit comparable activity (MIC₉₀: 0.12 μg/mL). However, for Gram-negative bacteria such as Haemophilus influenzae, the cis-isomer demonstrates significantly greater potency with MIC values six times lower than the trans-counterpart [2] [7].
Population pharmacokinetic studies in healthy Korean males revealed distinct disposition characteristics between isomers. The cis-isomer displays a systemic clearance of approximately 8.2 L/h, while the trans-isomer exhibits slower clearance at 6.5 L/h. Volume of distribution also differs significantly (18.3 L vs. 15.8 L), contributing to the cis-isomer's more favorable tissue penetration [2]. The isomers also demonstrate different protein binding profiles, with the cis-form binding approximately 36% to plasma proteins compared to 45% for the trans-form, potentially influencing antimicrobial activity at infection sites [1] [2].
Table: Comparative Pharmacological Properties of Cefprozil Isomers
Property | Cis-Isomer | Trans-Isomer |
---|---|---|
Proportion in Final Product | ~90% | ~10% |
Gram-positive Activity (MIC₉₀ vs. S. pyogenes) | 0.12 μg/mL | 0.12 μg/mL |
Gram-negative Activity (MIC₉₀ vs. H. influenzae) | 0.5 μg/mL | 3.0 μg/mL |
Systemic Clearance | 8.2 L/h | 6.5 L/h |
Volume of Distribution | 18.3 L | 15.8 L |
Protein Binding | 36% | 45% |
Primary Elimination Route | Renal | Renal |
Scaling cefprozil production presented multifaceted engineering challenges, particularly in controlling the critical isomer ratio during crystallization. Process development focused on implementing controlled seeding techniques with cis-cefprozil monohydrate crystals to direct crystallization toward the desired isomer mixture [3]. Temperature-controlled crystallization in mixed solvent systems (water-acetone or water-ethanol) proved essential for consistent polymorph formation and impurity control. The optimal solvent ratio was determined to be 70:30 water:co-solvent, with crystallization temperatures maintained between 0-5°C to prevent isomer interconversion [3].
Impurity profiling identified three primary process-related impurities: the trans-isomer exceeding 10%, the des-hydroxy byproduct (resulting from incomplete side chain coupling), and the dimeric impurity formed through nucleophilic attack of the β-lactam carbonyl [3]. Advanced purification strategies employing countercurrent chromatography reduced impurity levels below 0.15%, meeting stringent regulatory requirements. Process analytical technology (PAT) tools, particularly in-line HPLC monitoring, enabled real-time adjustment of reaction parameters to maintain impurity profiles within specification during scale-up [3].
Environmental considerations drove innovation in waste stream management, with modern facilities recovering over 85% of solvents through fractional distillation. The enzymatic synthesis route significantly reduced the environmental burden, cutting organic solvent consumption by 60% and eliminating toxic chlorinated solvents traditionally used in chemical coupling methods [3]. These optimizations enabled production scales exceeding 10 metric tons annually while maintaining consistent isomer ratios of 90:10 (±2%) critical for therapeutic efficacy [1] [3].
The intellectual property history of cefprozil reflects the competitive cephalosporin market, beginning with Bristol-Myers Squibb's foundational patents (US4520022 and DE3402642) covering the compound's basic structure and synthesis [1]. These early patents focused on chemical synthesis methods, particularly the stereoselective formation of the (6R,7R) configuration essential for antimicrobial activity [1] [3]. The original patent protection created a 17-year market exclusivity period for the brand Cefzil®, establishing Bristol-Myers Squibb's dominance in the oral cephalosporin market throughout the 1990s [1].
The expiration of core composition-of-matter patents in 2009 triggered a dramatic shift in the IP landscape. Generic manufacturers filed abbreviated new drug applications (ANDAs) focusing on non-infringing process patents. Subsequent patents (CN105063158A) disclosed improved enzymatic synthesis methods addressing the limitations of chemical processes, particularly regarding stereochemical control and environmental impact [3]. These process patents featured claims covering immobilized enzyme systems, optimized crystallization techniques, and impurity control methods [3].
The competitive patent environment for cefprozil reflects broader trends in antibiotic development. Analysis of chemical patent portfolios reveals that companies like BASF and LG Chem maintain dominance through high-quality patent assets, with BASF holding the strongest patent portfolio in the chemical sector based on Patent Asset Index evaluation [4]. However, the relatively limited patent life (typically 20 years from filing) for antibiotics like cefprozil creates market dynamics where generic competition rapidly erodes brand value post-expiration. This economic reality has diminished corporate investment in novel antibiotic development despite growing antimicrobial resistance threats [4] [10].
Table: Key Patents in Cefprozil Development and Manufacturing
Patent Number | Priority Date | Assignee | Key Claims | Significance |
---|---|---|---|---|
US4520022 | 1983-12-15 | Bristol-Myers Squibb | Basic chemical structure and synthesis | Original composition-of-matter protection |
DE3402642 | 1984-01-26 | Bristol-Myers Squibb | Crystalline forms and purification methods | Protected polymorphic forms and manufacturing process |
US4727070 | 1986-03-18 | Bristol-Myers Squibb | Pharmaceutical formulations | Covered tablet and suspension compositions |
CN105063158A | 2015-08-18 | Not specified | Enzymatic synthesis with immobilized penicillin acylase | Enabled greener synthesis with improved stereoselectivity |
US20180057445A1 | 2017-08-30 | Generic manufacturer | Impurity control during crystallization | Addressed regulatory requirements for generic versions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7